1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole
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Description
Molecular Structure Analysis
The crystal structure of the compound has been determined in the orthorhombic space group Pbca . The CNO skeleton is essentially planar, except for the carbonyl O atom, which deviates by 0.217 (3) Å . There is a strong interaction between one of the nitro O atoms and a Cl atom of a neighboring molecule .Physical And Chemical Properties Analysis
The molecular formula of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is C7H5Cl3N2O3 . It appears as pale yellow to yellowish-brown crystals or crystalline powder . The compound should be stored at 2-10 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
"1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" serves as a precursor in the synthesis of heterocyclic compounds. For instance, its reaction with other organic molecules has led to the creation of novel imidazole derivatives with potential applications in various fields, including medicinal chemistry and material science. Stefancich, Silvestri, and Artico (1993) detailed the synthesis of imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine derivatives, highlighting the compound's role in generating new chemical entities with distinct properties (Stefancich, Silvestri, & Artico, 1993).
Chemical Transformation and Reactivity
Research has explored the chemical reactivity and transformation capabilities of "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole." Crozet et al. (1985) studied its reactivity with tertiary nitronate anions, leading to compounds with ethylenic double bonds, demonstrating its utility in synthesizing structurally diverse molecules (Crozet et al., 1985).
Material Science Applications
In material science, the compound has been investigated for its potential in creating energetic materials and ionic liquids. Gao et al. (2006) prepared and analyzed thermally stable azolium salts derived from "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole," which could have implications for developing high-density materials with specific thermal properties (Gao et al., 2006).
Advanced Synthesis Techniques
An improved synthesis method for "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" was reported by Masiukiewicz, Mrugala, and Rzeszotarska (2005), emphasizing the compound's significance in facilitating efficient and reproducible chemical synthesis processes (Masiukiewicz, Mrugala, & Rzeszotarska, 2005).
Crystal Structure Analysis
The compound's crystal structure and its derivatives have been analyzed to understand better its interactions and bonding patterns, crucial for designing compounds with desired physical and chemical properties. Wu, Liu, and Ng (2005) discussed the hydrolysis product of a closely related compound, highlighting the importance of structural analysis in understanding the compound's behavior and applications (Wu, Liu, & Ng, 2005).
properties
IUPAC Name |
2,2,2-trichloro-1-(1-methyl-4-nitroimidazol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKVZBLTZFTRTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426739 |
Source
|
Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole | |
CAS RN |
120095-64-9 |
Source
|
Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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